Cas no 2901098-61-9 (2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane)

2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane 化学的及び物理的性質
名前と識別子
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- 2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane
- MFCD34762864
- 2901098-61-9
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- インチ: 1S/C10H10BrFO2/c1-10(13-2-3-14-10)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3
- InChIKey: PKWMOVGNIFSYRK-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)C1(C)OCCO1)F
計算された属性
- 精确分子量: 259.98482g/mol
- 同位素质量: 259.98482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- XLogP3: 2.3
じっけんとくせい
- 密度みつど: 1.502±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 295.0±40.0 °C(Predicted)
2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB610164-25g |
2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane; . |
2901098-61-9 | 25g |
€987.20 | 2024-07-19 | ||
abcr | AB610164-1g |
2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane; . |
2901098-61-9 | 1g |
€141.70 | 2024-07-19 | ||
abcr | AB610164-5g |
2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane; . |
2901098-61-9 | 5g |
€333.20 | 2024-07-19 | ||
abcr | AB610164-10g |
2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane; . |
2901098-61-9 | 10g |
€528.80 | 2024-07-19 |
2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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S. Ahmed Chem. Commun., 2009, 6421-6423
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolaneに関する追加情報
2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane: An Overview of a Versatile Compound
2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane (CAS No. 2901098-61-9) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its distinct structural features, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a building block in the development of novel materials.
The molecular structure of 2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane is composed of a 1,3-dioxolane ring, a brominated and fluorinated phenyl group, and a methyl substituent. The presence of these functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for a wide range of synthetic transformations. The bromine atom, in particular, serves as a versatile leaving group that can be readily substituted or eliminated in various reactions.
Recent research has highlighted the potential of 2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane in the synthesis of biologically active compounds. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of a series of novel antiviral agents. The researchers utilized the bromine atom for palladium-catalyzed cross-coupling reactions, which allowed for the efficient introduction of various functional groups onto the phenyl ring. This approach not only enhanced the synthetic efficiency but also expanded the structural diversity of the resulting compounds.
In addition to its applications in medicinal chemistry, 2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane has also been explored for its potential in materials science. A recent publication in Advanced Materials reported the use of this compound as a precursor for the synthesis of functional polymers with tunable properties. The 1,3-dioxolane ring was found to play a crucial role in controlling the polymerization process, leading to materials with enhanced mechanical strength and thermal stability.
The synthetic accessibility and functional versatility of 2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane have made it an important reagent in both academic and industrial settings. Its ability to undergo a wide range of chemical transformations makes it an invaluable tool for chemists working on complex molecule synthesis. Moreover, its compatibility with various catalytic systems and reaction conditions further enhances its utility.
In terms of safety and handling, it is important to note that while 2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.
The future prospects for 2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane are promising. Ongoing research is focused on exploring new synthetic methodologies that can further expand its applications. Additionally, efforts are being made to optimize its use in large-scale industrial processes to meet growing demands in various sectors.
In conclusion, 2-(3-Bromo-5-fluorophenyl)-2-methyl-1,3-dioxolane (CAS No. 2901098-61-9) is a remarkable compound with a diverse range of applications. Its unique structural features and chemical properties make it an essential reagent in modern organic synthesis and materials science. As research continues to advance, it is likely that new and innovative uses for this compound will be discovered, further solidifying its importance in these fields.
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